molecular formula C18H32N2O3S B11963211 3-amino-4-(dodecylamino)benzenesulfonic Acid CAS No. 51115-94-7

3-amino-4-(dodecylamino)benzenesulfonic Acid

Cat. No.: B11963211
CAS No.: 51115-94-7
M. Wt: 356.5 g/mol
InChI Key: XTBXQSXGVKDATM-UHFFFAOYSA-N
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Description

3-amino-4-(dodecylamino)benzenesulfonic acid is an organic compound with the molecular formula C18H32N2O3S and a molecular weight of 356.53 g/mol . It is characterized by the presence of an amino group, a dodecylamino group, and a sulfonic acid group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of ortho amino-phenol with sulfuric acid to generate the sulfonic acid derivative . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using fuming sulfuric acid and sulfur trioxide . The process is optimized to achieve high efficiency and minimal environmental impact. The final product is purified through crystallization or other separation techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(dodecylamino)benzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonic acid group can participate in substitution reactions to form different sulfonate esters.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for sulfonation, nitric acid for nitration, and reducing agents like hydrogen or metal hydrides for reduction reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and sulfonate esters. These products have various applications in chemical synthesis and industrial processes.

Mechanism of Action

The mechanism of action of 3-amino-4-(dodecylamino)benzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the dodecylamino group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonic acid derivatives such as:

Uniqueness

3-amino-4-(dodecylamino)benzenesulfonic acid is unique due to the presence of the long dodecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful as a surfactant and in applications requiring amphiphilic molecules. Its combination of functional groups also allows for diverse chemical reactivity and applications in various fields .

Properties

CAS No.

51115-94-7

Molecular Formula

C18H32N2O3S

Molecular Weight

356.5 g/mol

IUPAC Name

3-amino-4-(dodecylamino)benzenesulfonic acid

InChI

InChI=1S/C18H32N2O3S/c1-2-3-4-5-6-7-8-9-10-11-14-20-18-13-12-16(15-17(18)19)24(21,22)23/h12-13,15,20H,2-11,14,19H2,1H3,(H,21,22,23)

InChI Key

XTBXQSXGVKDATM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC1=C(C=C(C=C1)S(=O)(=O)O)N

Origin of Product

United States

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